Tipelukast (MN-001) is a novel, orally bioavailable drug investigated for its anti-fibrotic properties. [, ] It acts as a non-selective inhibitor targeting multiple pathways involved in inflammation and fibrosis, including phosphodiesterase, 5-lipoxygenase, leukotriene, phospholipase C, and thromboxane A2. [] This multi-target approach distinguishes Tipelukast from more selective inhibitors and forms the basis for its potential therapeutic applications.
Tipelukast's therapeutic efficacy stems from its ability to inhibit multiple pathways implicated in inflammation and fibrosis. By inhibiting 5-lipoxygenase and thromboxane A2, Tipelukast disrupts the production of leukotrienes and thromboxanes, respectively, both of which are potent inflammatory mediators. [] Furthermore, its inhibitory action on phosphodiesterase influences intracellular signaling pathways involved in inflammatory responses.
This multi-target approach contributes to its anti-fibrotic effects, as observed in preclinical models of idiopathic pulmonary fibrosis (IPF) and nonalcoholic steatohepatitis (NASH). [, ] In a bleomycin-induced IPF mouse model, Tipelukast demonstrated a reduction in fibrosis and inflammation, accompanied by downregulation of key profibrotic markers like TIMP-1, collagen type 1, and LOXL2 mRNA. [] Similarly, in an advanced NASH model, Tipelukast treatment resulted in reduced fibrosis and inflammation, highlighting its potential in addressing liver fibrosis. []
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4